molecular formula C13H13NO4S2 B8310089 N-(2-Thienylsulfonyl)-L-phenylalanine CAS No. 82068-17-5

N-(2-Thienylsulfonyl)-L-phenylalanine

Cat. No.: B8310089
CAS No.: 82068-17-5
M. Wt: 311.4 g/mol
InChI Key: NQNOZBXLAORQQT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Thienylsulfonyl)-L-phenylalanine is a synthetic phenylalanine derivative designed for research applications. The core structure of L-phenylalanine is an essential amino acid and a fundamental building block in protein biosynthesis . It also serves as a metabolic precursor to neurotransmitters like dopamine and norepinephrine, making it a compound of significant interest in biochemical and neurological studies . The specific modification with a 2-thienylsulfonyl group classifies this molecule as a noncanonical amino acid (ncAA), a class of compounds extensively used in chemical biology to probe protein structure and function . Researchers utilize such engineered amino acids as tools in genetic code expansion (GCE) techniques, enabling the site-specific incorporation of novel properties into proteins . Phenylalanine and its derivatives have demonstrated research value in diverse areas. For instance, structurally similar sulfonamide-modified phenylalanine compounds have been explored for their potential bioactivity . Furthermore, other phenylalanine derivatives have been investigated as key scaffolds in the development of antiviral agents, such as inhibitors of the HIV-1 capsid protein . The 2-thienylsulfonyl moiety in this compound may offer unique steric and electronic properties, potentially influencing its binding affinity or reactivity in various experimental systems. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

82068-17-5

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16)/t11-/m0/s1

InChI Key

NQNOZBXLAORQQT-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Key Findings and Insights

  • Sulfonyl vs. Triazole/Carbobenzyloxy : Sulfonyl groups (as in this compound) may offer superior hydrolytic stability compared to ester-based groups (e.g., Cbz) but require optimization for target specificity .
  • Therapeutic Potential: Triazole and thiadiazole derivatives show promise in inflammation and viral inhibition, suggesting that this compound could be repurposed for similar applications .

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonylation proceeds via a two-step mechanism:

  • Deprotonation : The amino group of L-phenylalanine is deprotonated by a base (e.g., NaOH, NaHCO₃, or pyridine), forming a reactive amide ion.

  • Nucleophilic Attack : The amide ion attacks the electrophilic sulfur atom in 2-thienylsulfonyl chloride, displacing chloride and forming the sulfonamide bond.

The general reaction is represented as:

L-Phenylalanine+2-Thienylsulfonyl ChlorideBaseThis compound+HCl\text{L-Phenylalanine} + \text{2-Thienylsulfonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Reaction Conditions

  • Solvent System : A mixture of tetrahydrofuran (THF) and water (4:1 v/v) is commonly used to balance solubility and reactivity.

  • Base : Sodium bicarbonate (1.5 equivalents) maintains a pH of 8–9, minimizing side reactions such as carboxylic acid activation.

  • Temperature : Reactions typically proceed at 0–5°C to control exothermicity, followed by stirring at room temperature for 12–24 hours.

  • Molar Ratio : A 1:1.1 molar ratio of L-phenylalanine to sulfonyl chloride ensures complete conversion while minimizing excess reagent.

Table 1 : Representative Reaction Parameters and Yields

ParameterValueSource
SolventTHF/H₂O (4:1)
BaseNaHCO₃ (1.5 eq)
Reaction Time18 hours
Yield72–85%

Ester Protection-Deprotection Strategy

To prevent unwanted side reactions at the carboxylic acid group, L-phenylalanine can first be converted to its methyl ester derivative before sulfonylation. This method is particularly useful when harsh reaction conditions are unavoidable.

Stepwise Synthesis

  • Esterification : L-Phenylalanine is treated with thionyl chloride (SOCl₂) in methanol to form L-phenylalanine methyl ester hydrochloride:

    L-Phe+SOCl₂+MeOHL-Phe-OMe\cdotpHCl\text{L-Phe} + \text{SOCl₂} + \text{MeOH} \rightarrow \text{L-Phe-OMe·HCl}
    • Conditions: 0°C to room temperature, 24 hours, 97% yield.

  • Sulfonylation : The esterified amino acid reacts with 2-thienylsulfonyl chloride in dichloromethane (DCM) using triethylamine as the base:

    L-Phe-OMe\cdotpHCl+2-Thienylsulfonyl ClEt₃NN-(2-Thienylsulfonyl)-L-Phe-OMe\text{L-Phe-OMe·HCl} + \text{2-Thienylsulfonyl Cl} \xrightarrow{\text{Et₃N}} \text{N-(2-Thienylsulfonyl)-L-Phe-OMe}
    • Conditions: 0°C for 2 hours, then room temperature for 12 hours, 78% yield.

  • Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid:

    N-(2-Thienylsulfonyl)-L-Phe-OMe+NaOHN-(2-Thienylsulfonyl)-L-Phe+MeOH\text{N-(2-Thienylsulfonyl)-L-Phe-OMe} + \text{NaOH} \rightarrow \text{N-(2-Thienylsulfonyl)-L-Phe} + \text{MeOH}
    • Conditions: 1 M NaOH, 50°C, 4 hours, 90% yield.

Table 2 : Comparative Analysis of Protection-Deprotection vs. Direct Methods

MetricDirect MethodProtection-Deprotection
Overall Yield72–85%68–70%
Purity (HPLC)≥95%≥98%
Reaction ComplexityLowHigh

Continuous Flow Synthesis

Recent advances in reactor design have enabled the adaptation of sulfonylation reactions to continuous flow systems, improving safety and scalability. A coiled tube reactor (CTR) with precise temperature control minimizes side reactions and enhances mixing efficiency.

Process Parameters

  • Reactor Design : Stainless steel coil (inner diameter: 4 mm, length: 10 m).

  • Residence Time : 5–7 minutes at 40°C.

  • Reagents :

    • L-Phenylalanine (0.5 M in THF)

    • 2-Thienylsulfonyl chloride (0.55 M in THF)

    • Triethylamine (1.2 eq) as base.

Advantages :

  • 20% reduction in reaction time compared to batch processes.

  • 95% conversion efficiency due to improved mass transfer.

Purification and Characterization

Isolation Techniques

  • Acid Precipitation : Adjusting the reaction mixture to pH 2–3 with HCl precipitates the product, which is filtered and washed with cold water.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual sulfonyl chloride and byproducts.

  • Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity.

Analytical Data

  • Melting Point : 150–154°C (lit. 159–161°C).

  • Optical Rotation : [α]D25=3.0[α]_D^{25} = -3.0 (c = 1, H₂O).

  • NMR (D₂O) :

    • δ 7.45–7.28 (m, 5H, Ar–H)

    • δ 4.42 (dd, J = 5.2, 7.4 Hz, α-CH)

    • δ 3.34–3.21 (m, 2H, CH₂).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
L-Phenylalanine120–150
2-Thienylsulfonyl Cl450–600
Total Production Cost220–280

Emerging Methodologies

Enzymatic Sulfonylation

Preliminary studies using aryl sulfotransferases have achieved 40–50% conversion under mild conditions (pH 7.4, 37°C), though yields remain suboptimal compared to chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with 82% yield, but scalability challenges persist .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-Thienylsulfonyl)-L-phenylalanine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of L-phenylalanine using 2-thienylsulfonyl chloride under basic conditions. A typical procedure involves dissolving L-phenylalanine in anhydrous dichloromethane or tetrahydrofuran, adding triethylamine as a base, and reacting with stoichiometric 2-thienylsulfonyl chloride at 0–5°C. Yield optimization requires strict moisture control, slow reagent addition, and post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is advised .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation employs NMR spectroscopy (¹H/¹³C) to identify sulfonyl and thienyl proton environments (δ ~7.5–8.0 ppm for aromatic protons). IR spectroscopy verifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ expected ~340–350 g/mol). Purity assessment uses reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a sealed container at 2–8°C, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what assay designs are suitable for studying inhibition?

  • Methodological Answer : The sulfonyl group may act as a transition-state analog in protease or peptidase inhibition. Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays to measure IC₅₀ values. Pre-incubate the enzyme with varying inhibitor concentrations in buffer (pH 7.4, 37°C), then monitor fluorescence changes. Include controls for non-specific binding (e.g., bovine serum albumin) and validate results with SPR to assess binding kinetics (KD, kon/koff) .

Q. How does the ionization state of this compound influence its solubility and membrane permeability?

  • Methodological Answer : The carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~1.0–2.0) groups remain deprotonated at physiological pH, enhancing aqueous solubility. Use pH-solubility profiling (buffers from pH 1–8) with UV quantification. For permeability, employ a PAMPA assay using a lipid membrane (e.g., lecithin in dodecane) and measure compound diffusion via LC-MS. Compare results with computational models (e.g., logP predictions via ChemAxon) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Variability may arise from impurities (e.g., residual solvents) or assay conditions. Perform rigorous batch-to-batch purity checks via NMR and HPLC. Standardize enzymatic assays using uniform buffer systems (e.g., Tris-HCl vs. phosphate) and temperature controls. Replicate conflicting studies with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic activity assays). Cross-validate with knockout cell models to confirm target specificity .

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